molecular formula C14H11FN2O4 B8030956 benzyl N-(3-fluoro-4-nitrophenyl)carbamate

benzyl N-(3-fluoro-4-nitrophenyl)carbamate

Cat. No.: B8030956
M. Wt: 290.25 g/mol
InChI Key: NEYOXBXALIAVRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-nitroaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product would be benzyl N-(3-fluoro-4-aminophenyl)carbamate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-fluoro-4-nitrophenyl)carbamate depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-chloro-4-nitrophenyl)carbamate
  • Benzyl N-(3-bromo-4-nitrophenyl)carbamate
  • Benzyl N-(3-iodo-4-nitrophenyl)carbamate

Uniqueness

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is unique due to the presence of the fluoro group, which can influence its reactivity and interactions compared to its chloro, bromo, and iodo analogs. The fluoro group can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions.

Properties

IUPAC Name

benzyl N-(3-fluoro-4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-12-8-11(6-7-13(12)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYOXBXALIAVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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